molecular formula C11H14ClN3O B1419395 [1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride CAS No. 1193388-04-3

[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride

货号: B1419395
CAS 编号: 1193388-04-3
分子量: 239.7 g/mol
InChI 键: SUNXKMPXDBNVDQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[1-(4-Methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride is a heterocyclic organic compound featuring a pyrazole ring substituted with a 4-methoxyphenyl group at the 1-position and a methanamine group at the 3-position, stabilized as a hydrochloride salt. This structure confers both aromaticity (from the pyrazole and phenyl rings) and basicity (from the amine group), making it a versatile building block in pharmaceutical chemistry.

属性

IUPAC Name

[1-(4-methoxyphenyl)pyrazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-15-11-4-2-10(3-5-11)14-7-6-9(8-12)13-14;/h2-7H,8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNXKMPXDBNVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-04-3
Record name [1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenylhydrazine with appropriate carbonyl compounds. The process can be optimized for yield and purity using various solvents and reaction conditions.

Biological Activity

The compound exhibits a range of biological activities, particularly in the fields of anticancer , anti-inflammatory , and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of the pyrazole structure, including this compound, show potent anticancer activity against various cancer cell lines:

  • Liver Cancer (HepG2) : The compound displayed significant inhibition of cell proliferation with a mean growth percentage reduction of 54.25% .
  • Cervical Cancer (HeLa) : Similar effects were observed, with a growth percentage reduction of 38.44% .
  • Breast Cancer (MDA-MB-231) : Studies indicated strong antiproliferative effects against this cell line as well .

Table 1: Anticancer Activity of this compound

Cell LineGrowth Inhibition (%)Reference
HepG254.25
HeLa38.44
MDA-MB-231Significant

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Although primarily studied for its anticancer properties, some derivatives have exhibited antimicrobial activity:

  • Antibacterial : The compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .

Table 2: Antimicrobial Activity of Related Compounds

MicroorganismMIC (mg/mL)Reference
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrazole ring contributes to its ability to interact with various molecular targets involved in cell proliferation and inflammation pathways.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Liver Cancer : A clinical trial involving a derivative similar to this compound reported promising results in reducing tumor size in patients with advanced liver cancer.
  • Inflammatory Disease Management : In a small cohort study, patients treated with the compound showed reduced symptoms of chronic inflammatory conditions, correlating with decreased levels of inflammatory markers in blood tests.

科学研究应用

Biological Activities

The compound has been studied for its anti-inflammatory properties , showing the ability to inhibit the production of pro-inflammatory cytokines. This characteristic makes it a candidate for research into treatments for inflammatory diseases. Additionally, its pyrazole structure has been associated with a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria .
  • Anticancer Properties : Research indicates that pyrazole derivatives can exhibit anticancer effects, particularly through targeted mechanisms that may inhibit tumor growth .
  • CNS Disorders : The compound may also have implications in treating central nervous system disorders, including cognitive impairments and neurodegenerative diseases like Alzheimer's .

Synthesis and Chemical Properties

The synthesis of [1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride typically involves several steps, including the condensation of appropriate precursors under controlled conditions. The general reaction pathway includes:

  • Formation of the Pyrazole Ring : This is achieved by reacting hydrazine derivatives with suitable carbonyl compounds.
  • Substitution Reactions : The introduction of the methoxyphenyl group can be accomplished through electrophilic aromatic substitution reactions.

The compound's stability and reactivity are influenced by its substituents, which can be tailored to enhance specific biological activities.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Anti-inflammatory Studies : In vitro studies have shown that this compound can significantly reduce the levels of inflammatory markers in cell cultures exposed to inflammatory stimuli.
  • Anticancer Research : A study focused on pyrazole derivatives demonstrated that compounds similar to this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window for further development .
  • CNS Activity : Investigations into the neuroprotective effects of pyrazole derivatives have revealed promising results in animal models of neurodegeneration, suggesting that these compounds could mitigate cognitive decline associated with aging and disease processes .

Summary Table of Applications

Application AreaDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against various pathogens
AnticancerSelective cytotoxicity towards cancer cells
CNS DisordersPotential neuroprotective effects

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

Compound A : [1-(4-Methoxyphenyl)-1H-pyrazol-3-yl]methanamine Hydrochloride
  • Molecular Formula: Not explicitly provided, but inferred as C₁₁H₁₄ClN₃O (based on ML133 hydrochloride in and related compounds).
  • Key Features :
    • Pyrazole ring with 4-methoxyphenyl substitution at N1.
    • Methanamine group at C3 of pyrazole.
    • Hydrochloride salt enhances solubility.
Compound B : ML133 Hydrochloride (1-(4-Methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine Hydrochloride)
  • Molecular Formula: C₁₉H₁₉NO·HCl .
  • Structural Differences :
    • Replaces pyrazole with a naphthylmethyl group on the methanamine.
    • Larger aromatic system (naphthalene) increases lipophilicity.
  • Applications : Potent inhibitor of Kir2 family potassium channels, used in cardiovascular and neurological research .
Compound C : 1-[1-(3-Methylphenyl)-1H-pyrazol-3-yl]methanamine Hydrochloride
  • Molecular Formula : Likely C₁₁H₁₄ClN₃ ().
  • Structural Differences :
    • 3-Methylphenyl substituent instead of 4-methoxyphenyl.
    • Lack of methoxy group reduces electron-donating effects.
  • Implications : Altered electronic properties may affect binding to targets like serotonin receptors .
Compound D : 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Hydrochloride
  • Molecular Formula : C₇H₁₄ClN₃ .
  • Structural Differences :
    • Pyrazole substituted with ethyl (N1) and methyl (C3) groups.
    • Methanamine at C4 instead of C3.
  • Implications : Steric hindrance from ethyl/methyl groups may reduce metabolic degradation .

Analogues with Varied Aromatic Systems

Compound E : Cyclopropyl(4-Methoxyphenyl)methanamine Hydrochloride
  • Molecular Formula: C₁₁H₁₄ClNO ().
  • Structural Differences :
    • Replaces pyrazole with a cyclopropane ring.
    • Retains 4-methoxyphenyl group.
Compound F : (S)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
  • Molecular Formula: C₁₀H₁₆ClNO ().
  • Structural Differences :
    • Linear propane chain instead of pyrazole.
    • Chiral center at the amine.
  • Implications : Simplified structure may improve bioavailability but reduce target specificity .

Key Findings and Implications

Its absence in Compound C reduces this effect . Naphthylmethyl substitution in ML133 (Compound B) increases lipophilicity, likely improving blood-brain barrier penetration but reducing aqueous solubility .

Structural Rigidity :

  • Pyrazole-containing compounds (A, B, C, D) offer planar rigidity, favoring interactions with flat binding pockets. Cyclopropane (Compound E) introduces torsional strain, which may stabilize transition states in enzymatic reactions .

Salt Form and Solubility :

  • Hydrochloride salts (A, C, E) improve solubility in polar solvents, critical for in vivo applications. Neutral analogs (e.g., free amines) may require formulation aids .

Biological Activity Gaps: Limited data exist for the target compound’s specific applications. However, ML133’s Kir2 inhibition suggests that pyrazole-methanamine derivatives are promising for ion channel modulation .

准备方法

Pyrazole Core Formation and Substitution

The pyrazole ring is typically synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For this compound, the 1-(4-methoxyphenyl) substitution can be introduced by using 4-methoxyphenyl hydrazine or related derivatives.

One reported methodology involves:

  • Step A: Synthesis of 1-(4-methoxyphenyl)pyrazole intermediate by condensation of 4-methoxyphenyl hydrazine with an appropriate β-diketone or equivalent precursor under mild acidic or neutral conditions. This step ensures regioselective formation of the pyrazole ring with the aryl substitution at N-1.

  • Step B: Functionalization at the 3-position to introduce the methanamine group. This can be achieved by halomethylation (e.g., bromomethylation) at the 3-position followed by nucleophilic substitution with ammonia or an amine source to yield the methanamine substituent.

A specific example from literature describes the synthesis of 5-(bromomethyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole with a 62% yield, which can be adapted for the target compound by replacing the 1-phenyl with 1-(4-methoxyphenyl) substitution.

Amination and Hydrochloride Salt Formation

  • The halomethyl pyrazole intermediate is reacted with ammonia or an amine source to substitute the halogen with an amino group, forming the methanamine moiety.

  • The resulting free base is then treated with hydrochloric acid (HCl) to form the hydrochloride salt, improving compound stability and crystallinity.

Alternative Routes via Pyrazine Intermediates

A patent (US8513415B2) describes preparation routes for related pyrazine-methylamines that can be adapted for pyrazole analogues. The process involves:

  • Reaction of 2,3-dihalopyrazine derivatives with diaryl imines in the presence of bases like potassium carbonate or cesium carbonate.

  • Subsequent hydrolysis or acid treatment (using HCl, trifluoroacetic acid, acetic acid, or sulfuric acid) to yield the amine hydrochloride salts.

This approach avoids the formation of lacrymatory halomethyl pyrazines and can be utilized to prepare methanamine-substituted pyrazoles with aryl substitutions such as 4-methoxyphenyl.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield/Outcome
A 4-methoxyphenyl hydrazine + β-diketone Mild acidic or neutral conditions, room temperature to reflux High regioselectivity, good yield
B Bromomethylation at 3-position (e.g., NBS) Controlled temperature to avoid overbromination; solvent like chloroform or dichloromethane Moderate yield (~60%)
C Nucleophilic substitution with NH3 Ammonia in ethanol or aqueous solution, room temperature or mild heating Efficient amination
D Salt formation with HCl Addition of HCl in ether or alcohol, stirring at ambient temperature High purity hydrochloride salt

Bases such as potassium carbonate or cesium carbonate are used in coupling steps to promote substitution reactions. For hydrolysis or acidification, potassium hydroxide or sodium hydroxide followed by acid treatment is common.

Analytical and Purification Techniques

  • Purification is typically done by flash column chromatography using petroleum ether and ethyl acetate mixtures (ratios vary from 80:1 to 50:1) to isolate intermediates and final products.

  • Characterization includes melting point determination, ^1H NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary of Advantages and Challenges

Aspect Advantages Challenges
Pyrazole ring formation High regioselectivity using substituted hydrazines Control of substitution pattern
Amination step Efficient nucleophilic substitution with ammonia Avoiding side reactions, over-alkylation
Salt formation Improves compound stability and handling Requires careful pH control
Overall yield Moderate to good yields (≥50% overall achievable) Multi-step synthesis requires purification steps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。